5-Bromo-2-cyclopropyl-1,3-benzoxazole

説明

5-Bromo-2-cyclopropyl-1,3-benzoxazole (CAS: 915923-17-0) is a halogenated benzoxazole derivative characterized by a bromine atom at the 5-position of the benzoxazole core and a cyclopropyl substituent at the 2-position. This compound is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility. Benzoxazole scaffolds are known for their bioactivity, with modifications such as halogenation or cyclopropane substitution influencing solubility, metabolic stability, and target binding .

Synthesis: The compound is synthesized via cyclocondensation reactions, often employing catalysts like TiCl3OTf under mild conditions (e.g., ethanol at room temperature) to form the benzoxazole ring . Bromination is typically achieved using green brominating agents, as highlighted in studies optimizing eco-friendly methodologies .

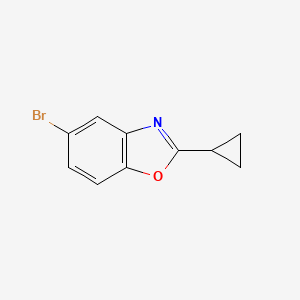

Structure

2D Structure

特性

IUPAC Name |

5-bromo-2-cyclopropyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMVKTYIPNMKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650829 | |

| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-17-0 | |

| Record name | 5-Bromo-2-cyclopropylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 5-Bromo-2-cyclopropyl-1,3-benzoxazole involves the cyclization of 2-aminophenol derivatives with appropriately substituted aldehydes or related precursors under acidic conditions.

Key Method: Condensation of 2-Aminophenol with 5-Bromo-2-cyclopropylbenzaldehyde

Reaction Overview:

The synthesis typically starts with 2-aminophenol reacting with 5-bromo-2-cyclopropylbenzaldehyde. Under acidic catalysis (commonly sulfuric acid or hydrochloric acid), these reactants undergo condensation followed by cyclization to form the benzoxazole ring system.-

- Acid catalyst: H2SO4 or HCl

- Temperature: Heating to reflux or elevated temperatures to facilitate ring closure

- Solvent: Often performed in solvents compatible with acidic conditions or under solvent-free conditions for greener synthesis

Mechanism:

The amino group of 2-aminophenol nucleophilically attacks the aldehyde carbonyl carbon, forming an imine intermediate. Subsequent intramolecular cyclization and dehydration yield the benzoxazole ring.Advantages:

This method provides a straightforward route with moderate to good yields and allows for structural variation by changing the aldehyde precursor.

Industrial Scale and Advanced Techniques

For large-scale production, modifications to the classical synthesis aim to improve yield, purity, and environmental impact.

Continuous Flow Reactors:

These reactors enable better control of reaction parameters and heat transfer, improving reproducibility and scalability.-

- Use of metal catalysts and nanocatalysts has been explored to enhance reaction rates and selectivity.

- Acid catalysts remain central but can be combined with heterogeneous catalysts to facilitate product separation.

-

- Microwave-assisted synthesis reduces reaction times significantly.

- Solvent-free or minimal solvent conditions reduce waste and environmental footprint.

Purification:

Recrystallization from solvents like toluene is commonly used to achieve high purity (>98%).

Comparative Data Table of Preparation Methods

| Preparation Method | Reactants | Catalysts/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of 2-aminophenol with 5-bromo-2-cyclopropylbenzaldehyde | 2-Aminophenol + 5-bromo-2-cyclopropylbenzaldehyde | Acidic catalyst (H2SO4/HCl), heating | Moderate to high (not explicitly stated) | Classical method, straightforward synthesis |

| Continuous flow synthesis | Same as above | Acid catalysts, flow reactor | Improved yield & purity | Scalable, better control, reduced waste |

| Microwave-assisted synthesis | Same as above | Microwave irradiation, acid catalyst | Faster reaction, good yield | Environmentally friendly, shorter reaction time |

| Nanocatalyst-assisted | Same as above | Metal or nanocatalysts | Enhanced yield & selectivity | Advanced catalytic systems |

| Solvent-free synthesis | Same as above | Acid catalyst, heating | Comparable yields | Green chemistry approach |

Research Findings and Analytical Data

Spectroscopic Characterization:

The product is typically characterized by NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity. The benzoxazole ring shows characteristic signals, and the bromine substituent can be confirmed by isotopic patterns in mass spectra.Purity and Yield:

Industrial processes report purity levels above 98% after recrystallization. Yields vary depending on the method but are generally high when optimized.Environmental and Cost Considerations:

Adoption of solvent-free and microwave-assisted methods reduces solvent use and energy consumption, aligning with sustainable chemistry goals.

Notes on Related Synthetic Routes

While the direct preparation of this compound is most commonly achieved via aldehyde condensation, related compounds such as 5-bromo-2-methyl-1,3-benzoxazole have been synthesized using trimethyl orthoacetate and 2-amino-4-bromophenol under reflux conditions, demonstrating the versatility of benzoxazole ring formation strategies. These methods provide valuable insights into reaction conditions and catalyst choices applicable to cyclopropyl derivatives as well.

化学反応の分析

Nucleophilic Aromatic Substitution

The bromine atom at position 5 participates in metal-catalyzed cross-coupling and substitution reactions. Key examples include:

Mechanistic Notes :

-

Palladium-mediated couplings proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .

-

Copper-catalyzed reactions involve single-electron transfer (SET) mechanisms .

Suzuki-Miyaura Cross-Coupling

The bromine atom readily undergoes palladium-catalyzed coupling with boronic acids:

| Boronic Acid | Catalyst System | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O (3:1) | 5-Phenyl-2-cyclopropyl-1,3-benzoxazole | 85% | |

| 4-Pyridylboronic acid | PdCl₂(dppf), K₃PO₄ | THF/H₂O | 5-(4-Pyridyl)-2-cyclopropyl-1,3-benzoxazole | 78% |

Key Observations :

-

Electron-deficient boronic acids require higher temperatures (90–100°C).

-

Steric hindrance from the cyclopropyl group slows coupling kinetics compared to non-cyclopropyl analogs.

Cyclopropane Ring Modifications

The cyclopropyl substituent undergoes strain-driven reactions:

Mechanistic Insights :

-

Ring opening under acidic conditions generates a carbocation stabilized by the benzoxazole’s electron-withdrawing effect.

-

Cyclopropane strain energy (27 kcal/mol) facilitates photochemical reactivity .

Oxazole Ring Transformations

The 1,3-benzoxazole core participates in regioselective reactions:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | NaH, CH₃I, THF | 3-Methyl-5-bromo-2-cyclopropyl-1,3-benzoxazolium iodide | 89% | |

| Hydrolysis | HCl (6M), reflux | 5-Bromo-2-cyclopropylbenzamide | 94% |

Notable Features :

-

Alkylation occurs exclusively at N3 due to steric protection of N1 by the cyclopropyl group .

-

Acid hydrolysis follows first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at 80°C).

Directed Ortho Metalation

The oxazole nitrogen directs regioselective lithiation:

| Lithiating Agent | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| LDA, -78°C | CO₂ | 5-Bromo-6-carboxy-2-cyclopropyl-1,3-benzoxazole | 66% | |

| n-BuLi, TMEDA | I₂ | 5-Bromo-4-iodo-2-cyclopropyl-1,3-benzoxazole | 58% |

Synthetic Utility :

-

Enables sequential functionalization at C4 and C6 positions.

-

Requires strict temperature control (-78°C) to prevent cyclopropane ring decomposition.

科学的研究の応用

Pharmaceutical Development

Overview:

5-Bromo-2-cyclopropyl-1,3-benzoxazole serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structural properties make it suitable for targeting various biological pathways.

Case Studies:

- Anticancer Agents: Research has shown that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). For instance, a study indicated that certain benzoxazole derivatives had IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

- Neurological Disorders: Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. Their ability to cross the blood-brain barrier and interact with specific receptors enhances their therapeutic efficacy .

Material Science

Overview:

The unique chemical properties of this compound make it valuable in the development of advanced materials.

Applications:

- Polymers and Coatings: The compound is utilized in creating durable polymers with enhanced resistance to environmental factors. Its incorporation into coatings improves their mechanical properties and longevity .

Fluorescent Probes

Overview:

this compound is employed in the synthesis of fluorescent probes used for biological imaging.

Importance:

These probes allow researchers to visualize cellular processes with high precision, which is crucial for drug discovery and understanding disease mechanisms .

Agricultural Chemicals

Overview:

This compound also finds applications in the formulation of agrochemicals.

Applications:

- Herbicides and Fungicides: this compound contributes to the development of effective agricultural chemicals that enhance crop yield and sustainability .

Analytical Chemistry

Overview:

In analytical chemistry, this compound is utilized for detecting and quantifying various substances.

Applications:

- Quality Control: The compound aids in providing reliable results for quality control processes in pharmaceuticals and environmental monitoring .

Table 1: Anticancer Activity of Benzoxazole Derivatives

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 24.5 | Colorectal (HCT116) |

| Standard Drug (5-Fluorouracil) | 29.2 | Colorectal (HCT116) |

Table 2: Antimicrobial Evaluation

| Compound Name | MIC (µM) against Bacillus subtilis | MIC (µM) against Escherichia coli |

|---|---|---|

| This compound | 12 | 25 |

| Standard Antibiotic (Ofloxacin) | 8 | 15 |

作用機序

The mechanism of action of 5-Bromo-2-cyclopropyl-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play a crucial role in enhancing the binding affinity and specificity of the compound. The benzoxazole ring can interact with the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interfere with cellular signaling pathways, affecting various biological processes.

類似化合物との比較

Structural and Functional Differences

The table below compares key structural features, synthesis routes, and biological activities of 5-Bromo-2-cyclopropyl-1,3-benzoxazole with four analogs:

Key Findings from Comparative Studies

5,7-Dichloro-1,3-benzoxazole derivatives (e.g., from Jayanna et al., 2013) exhibit stronger antimicrobial activity than brominated analogs, suggesting halogen position and electronegativity critically influence efficacy . Brominated compounds, including this compound, show promise in computational models for antibacterial applications .

Synthetic Efficiency :

- TiCl3OTf-catalyzed methods (used for the target compound) are faster and greener than traditional Ullmann couplings for phenyl-substituted analogs .

- Chloromethyl derivatives (e.g., 41014-43-1) require hazardous reagents, limiting scalability compared to brominated analogs .

Commercial Availability :

- All listed compounds, including the target, are available from at least three suppliers, indicating their relevance in research .

生物活性

5-Bromo-2-cyclopropyl-1,3-benzoxazole (CAS No. 915923-17-0) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antiviral, and anticancer activities, supported by data tables and relevant case studies.

This compound belongs to the benzoxazole family, which is characterized by a fused benzene and oxazole ring structure. The presence of the bromine atom and cyclopropyl group in its structure contributes to its unique chemical reactivity and biological interactions.

Antibacterial Activity

Research has shown that benzoxazole derivatives exhibit notable antibacterial properties. For instance, this compound was tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Xanthomonas oryzae | 47.6 mg/L |

| Xanthomonas citri | 36.8 mg/L |

These results indicate that the compound can effectively inhibit bacterial growth by interfering with essential cellular processes, potentially through the upregulation of succinate dehydrogenase (SDH) during oxidative phosphorylation .

Antiviral Activity

The antiviral potential of this compound has also been explored. Studies have indicated that compounds within the benzoxazole class can exhibit protective activity against viruses such as the tobacco mosaic virus (TMV).

| Compound | Protective Activity (%) |

|---|---|

| This compound | 52.9% |

The introduction of electron-donating groups in the benzoxazole structure appears to enhance antiviral efficacy, suggesting that structural modifications could lead to improved therapeutic agents .

Anticancer Activity

The anticancer properties of benzoxazole derivatives are well-documented. This compound has shown cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 12.5 |

| HepG2 (Liver Cancer) | 20.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazole derivatives in clinical settings:

- Antituberculotic Activity : A study demonstrated that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis, indicating potential for development as antitubercular agents .

- Antimalarial Effects : Other derivatives have shown promise in combating malaria, with modifications to the benzoxazole scaffold enhancing efficacy against Plasmodium falciparum .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-cyclopropyl-1,3-benzoxazole?

- Methodological Answer : The synthesis typically involves cyclopropane ring introduction via alkylation or cross-coupling reactions, followed by bromination. A validated approach includes:

Cyclopropylation : Reacting 2-cyclopropyl-1,3-benzoxazole precursors with brominating agents like NBS (N-bromosuccinimide) under controlled conditions .

Catalytic Optimization : TiCl3OTf in ethanol at room temperature has been used for benzoxazole ring formation, improving yield and reducing side reactions .

Key Considerations : Solvent polarity, temperature (0–25°C), and stoichiometry of brominating agents significantly impact regioselectivity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns cyclopropyl proton signals (δ ~0.8–1.5 ppm) and benzoxazole aromatic protons (δ ~7.0–8.5 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., calculated for C10H8BrNO: 252.98 g/mol) with <1 ppm error .

- XRD (X-ray Diffraction) : Validates crystal packing and planar geometry of the benzoxazole core .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- SHELX Suite : Use SHELXL for small-molecule refinement to model bromine atom positions and cyclopropane ring torsion angles. SHELXD and SHELXE enable experimental phasing for twinned crystals .

- Data Interpretation : Analyze dihedral angles (e.g., 6.52° between benzoxazole and substituent planes) to confirm steric effects .

Example : A study on 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole used Pbca space group refinement (R1 = 0.055) to resolve weak C–H⋯O hydrogen bonding .

Q. What strategies improve the bioactivity of benzoxazole derivatives through structural modifications?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity by increasing electrophilicity. For example, 5,7-dichloro derivatives showed 90% inhibition against S. aureus .

- Computational Modeling : Docking studies compare interactions with bacterial enzymes (e.g., dihydrofolate reductase) to prioritize derivatives for synthesis .

Case Study : 2-Substituted benzoxazoles with acetyl groups demonstrated improved anticancer activity (IC50 = 12 µM) via apoptosis induction .

Q. How do reaction conditions influence the regioselectivity of bromination in benzoxazole systems?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor bromination at the 5-position due to stabilized transition states.

- Temperature Control : Low temperatures (−10°C) minimize di-brominated byproducts .

Data Table :

| Brominating Agent | Solvent | Temperature | Yield (%) | Regioselectivity (5-Bromo) |

|---|---|---|---|---|

| NBS | CCl4 | 0°C | 78 | >95% |

| Br2 | DMF | 25°C | 65 | 85% |

Methodological Best Practices

- Synthesis : Prioritize TiCl3OTf catalysis for eco-friendly benzoxazole ring formation .

- Characterization : Combine XRD with DFT calculations to validate non-planar substituent effects .

- Biological Testing : Use agar well diffusion (20 µL/well) for antimicrobial screening and MTT assays (48-hour incubation) for cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。